molecular formula C19H16 B13830586 5-Benzylacenaphthene CAS No. 4657-91-4

5-Benzylacenaphthene

Cat. No.: B13830586
CAS No.: 4657-91-4
M. Wt: 244.3 g/mol
InChI Key: JTAHNLOODJBCHW-UHFFFAOYSA-N
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Description

5-Benzylacenaphthene is an organic compound with the molecular formula C19H16 It is a derivative of acenaphthene, where a benzyl group is attached to the acenaphthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylacenaphthene typically involves a multi-step reaction process. One common method includes the following steps :

    Aluminium chloride and benzene: The initial step involves the reaction of acenaphthene with benzyl chloride in the presence of aluminium chloride as a catalyst.

    Coppered zinc dust and sodium hydroxide solution: The intermediate product is then treated with coppered zinc dust and sodium hydroxide solution.

    Distillation with barium hydroxide: The final step involves distillation under reduced pressure with barium hydroxide to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzylacenaphthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or acenaphthene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acenaphthene compounds.

Scientific Research Applications

5-Benzylacenaphthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylacenaphthene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylacenaphthene is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

4657-91-4

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

5-benzyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C19H16/c1-2-5-14(6-3-1)13-17-12-11-16-10-9-15-7-4-8-18(17)19(15)16/h1-8,11-12H,9-10,13H2

InChI Key

JTAHNLOODJBCHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)CC4=CC=CC=C4

Origin of Product

United States

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